(Z,Z)-2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol
Overview
Description
(Z,Z)-2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a long aliphatic chain with two double bonds in the Z-configuration, attached to an imidazole ring that is further substituted with an ethanol group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol typically involves the following steps:
Preparation of the Aliphatic Chain: The aliphatic chain with the desired double bonds in the Z-configuration can be synthesized using Wittig or Horner-Wadsworth-Emmons reactions.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Coupling of the Aliphatic Chain and Imidazole Ring: The aliphatic chain is then coupled to the imidazole ring using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the Ethanol Group:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the aliphatic chain, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can be performed on the imidazole ring or the double bonds in the aliphatic chain, resulting in the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used for substitution reactions.
Major Products
Oxidation: Epoxides, diols, and carboxylic acids.
Reduction: Saturated aliphatic chains and imidazole derivatives.
Substitution: Various substituted imidazole derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z,Z)-2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological membranes and proteins makes it a candidate for the development of new drugs and therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a promising lead compound for drug discovery.
Industry
In industry, this compound can be used as an intermediate in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for the development of new materials and formulations.
Mechanism of Action
The mechanism of action of (Z,Z)-2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The ethanol group and the imidazole ring play crucial roles in binding to these targets, while the aliphatic chain influences the compound’s lipophilicity and membrane permeability. The exact pathways and molecular targets involved depend on the specific biological context and the type of activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- (Z,Z)-8,11-Heptadecadienyl formate
- (Z,Z)-8,11-Heptadecadienyl acetate
- (Z,Z)-8,11-Heptadecadienyl alcohol
Uniqueness
Compared to similar compounds, (Z,Z)-2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol is unique due to the presence of the imidazole ring and the ethanol group. These functional groups confer distinct chemical and biological properties, making it a versatile compound for various applications. The imidazole ring, in particular, is known for its ability to coordinate with metal ions and participate in hydrogen bonding, which can enhance the compound’s reactivity and binding affinity.
Properties
IUPAC Name |
2-[2-[(8Z,11Z)-heptadeca-8,11-dienyl]-4,5-dihydroimidazol-1-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25/h6-7,9-10,25H,2-5,8,11-21H2,1H3/b7-6-,10-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEKCHYRTKKSPQ-HZJYTTRNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC1=NCCN1CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC1=NCCN1CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001156509 | |
Record name | 1H-Imidazole-1-ethanol, 2-(8,11-heptadecadienyl)-4,5-dihydro-, (Z,Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001156509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94278-94-1 | |
Record name | 1H-Imidazole-1-ethanol, 2-(8,11-heptadecadienyl)-4,5-dihydro-, (Z,Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94278-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Z,Z)-2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094278941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole-1-ethanol, 2-(8,11-heptadecadienyl)-4,5-dihydro-, (Z,Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001156509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z,Z)-2-(8,11-heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.174 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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